molecular formula C8H11ClN6 B1446870 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride CAS No. 1864064-67-4

9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride

Cat. No. B1446870
M. Wt: 226.67 g/mol
InChI Key: LJOQNCPHKIRPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations, can be used to confirm the structures of novel heterocyclic compounds .

Scientific Research Applications

Azetidine derivatives have been studied in the field of organic chemistry . They are used in the synthesis of new heterocyclic amino acid derivatives . The method involves a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This results in the production of functionalised 3-substituted 3-(acetoxymethyl)azetidines . The structures of these novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

    Organic Chemistry

    • A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
    • A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .

    Pharmaceutical Chemistry

    • Azetidine derivatives are used in the synthesis of new heterocyclic amino acid derivatives . The method involves a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This results in the production of functionalised 3-substituted 3-(acetoxymethyl)azetidines .
    • The structures of these novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

    Synthetic Chemistry

    • A direct alkylation of 1-azabicyclo [1.1.0]butane (ABB) with organometal reagents in the presence of Cu (OTf) 2 rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing alkyl, allyl, vinyl, and benzyl groups .
    • An electrocatalytic intramolecular hydroamination of allylic sulfonamides provides azetidines in good yields . The merger of cobalt catalysis and electricity enables the regioselective generation of a key carbocationic intermediate, which could directly undergo intramolecular C-N bond formation .

    Pharmacology

    • Azetidine derivatives are used as a structural analogue for 4-aminobutanoic acid (GABA) . They are used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors .
    • The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

properties

IUPAC Name

9-(azetidin-3-yl)purin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6.ClH/c9-7-6-8(12-3-11-7)14(4-13-6)5-1-10-2-5;/h3-5,10H,1-2H2,(H2,9,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOQNCPHKIRPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=NC3=C(N=CN=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AP Taylor, M Swewczyk, S Kennedy… - Journal of medicinal …, 2019 - ACS Publications
The first chemical probe to primarily occupy the co-factor binding site of a Su(var)3−9, enhancer of a zeste, trithorax (SET) domain containing protein lysine methyltransferase (PKMT) is …
Number of citations: 13 pubs.acs.org
AP Taylor, MM Szewczyk, S Kennedy, VV Trush, H Wu… - academia.edu
Selective, small molecule co-factor binding site inhibition of a Su(var)3-9, Enhancer of Zeste, Trithorax (SET) domain containin Page 1 Subscriber access provided by Nottingham Trent …
Number of citations: 0 www.academia.edu

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